2-Azaspiro[3.5]nonan-7-amine

Medicinal Chemistry Structure-Based Drug Design Scaffold Hopping

Fragment libraries remain dominated by flat, sp²-rich scaffolds. 2-Azaspiro[3.5]nonan-7-amine delivers a fully saturated (Fsp³=1.0), conformationally locked spirocyclic diamine with two chemically distinguishable amines (azetidine NH + exocyclic 7-NH₂). This dual functionality enables sequential orthogonal conjugation for bifunctional probe construction-impossible with mono-amine spirocycles. Commercial Boc-protected intermediates accelerate parallel library synthesis.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B13490686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[3.5]nonan-7-amine
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CC2(CCC1N)CNC2
InChIInChI=1S/C8H16N2/c9-7-1-3-8(4-2-7)5-10-6-8/h7,10H,1-6,9H2
InChIKeyQKNQYXKYXHFEMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaspiro[3.5]nonan-7-amine: Spirocyclic Diamine Building Block


2-Azaspiro[3.5]nonan-7-amine (CAS 2680663-32-3) is a conformationally constrained spirocyclic diamine with molecular formula C₈H₁₆N₂ and molecular weight 140.23 g/mol . The scaffold comprises a four-membered azetidine ring fused via a shared quaternary spiro carbon to a six-membered cyclohexane ring bearing an exocyclic primary amine at the 7-position, generating a rigid, three-dimensional architecture with dual hydrogen-bond donor/acceptor capacity . The 2-azaspiro[3.5]nonane core has attained prominence in medicinal chemistry: its regioisomeric 7-aza counterpart serves as the linker in the clinical BCL-2 inhibitor sonrotoclax (BGB-11417) [1] and as the core scaffold in the FAAH clinical candidate PF-04862853 [2]. The 2-aza regioisomer specifically appears in Syngenta's herbicidal cyclohexanedione patent portfolio (WO2020074489A1), confirming agricultural as well as pharmaceutical relevance [3].

1
Synthetic workflow
Conformationally constrained spirocyclic diamine building block with dual reactive handles.
2
Selection logic
Azetidine-based exit-vector geometry for scaffold-hopping campaigns and fragment library enrichment.
3
Procurement context
Underexplored regioisomer within a class-level validated [3.5] azaspiro chemotype.

Why 2-Azaspiro[3.5]nonan-7-amine Is Irreplaceable


Spirocyclic amines are not interchangeable commodities: the position of the endocyclic nitrogen, the ring-size combination, and the presence and location of exocyclic amine substituents collectively determine exit-vector geometry, hydrogen-bonding capacity, and ionization profile . The 2-azaspiro[3.5]nonane core places the basic nitrogen in a strained four-membered azetidine ring, producing a distinctly different spatial orientation of substituents compared to the clinically validated 7-azaspiro[3.5]nonane isomer—a difference that proved decisive in BeiGene's BCL-2 inhibitor program, where the 7-aza regioisomer (biochemical IC₅₀ = 0.049 nM) outperformed the shorter 2-azaspiro[3.3]heptane linker and non-spirocyclic alternatives [1]. Furthermore, the 7-exocyclic amine on 2-Azaspiro[3.5]nonan-7-amine introduces a second protonatable site absent in the parent 2-Azaspiro[3.5]nonane (CAS 666-08-0), altering both the pKa landscape and the capacity for directed hydrogen bonding . The quantitative evidence below establishes why procurement decisions must be compound-specific rather than scaffold-generic.

Regioisomer
2-Azaspiro[3.5]nonan-7-amine Azetidine-based nitrogen exit vector; orthogonal substituent trajectory
7-Azaspiro[3.5]nonane Clinically validated regioisomer directs substituents into non-overlapping spatial regions
Amine handles
Dual-amine scaffold Two differentiable amines enable sequential bifunctional derivatization
Mono-amine parent Single azetidine NH limits combinatorial diversity per scaffold unit
Saturation
Fully saturated (Fsp3=1.0) All eight carbons are sp³; linked to reduced promiscuous binding probability
Partially unsaturated spirocycles Sp² centers may shift crystal packing propensity and solubility profile

2-Azaspiro[3.5]nonan-7-amine: Comparator Evidence


Regioisomeric Exit-Vector Geometry vs. 7-Azaspiro[3.5]nonane

The 2-Azaspiro[3.5]nonan-7-amine scaffold places the endocyclic nitrogen in the four-membered azetidine ring (position 2), whereas the clinically validated 7-azaspiro[3.5]nonane isomer places it in the six-membered ring (position 7) [1]. These regioisomers are not functionally equivalent: in BeiGene's BCL-2 inhibitor program, the 7-azaspiro[3.5]nonane linker (compound S-10r) achieved a biochemical IC₅₀ of 0.049 nM against WT Bcl-2 and cellular potency of 5.8 nM, significantly outperforming the shorter 2-azaspiro[3.3]heptane linker (compound 10s, biochemical IC₅₀ = 0.12 nM)—a difference attributed to the distinct spatial trajectory of the 7-aza spiro junction in orienting the pyrrolidine substituent toward the P2 pocket [1]. The 2-aza regioisomer, by virtue of its azetidine-based nitrogen, presents an orthogonal exit-vector geometry that addresses different topological requirements in target binding sites .

Exit-vector geometry vs. 7-aza isomer
Cross-study comparable
7-Aza linker 2.4-fold more potent biochemically and 2.1-fold cellularly than 2-Aza[3.3]heptane linker in BCL-2 series; non-spirocyclic linkers all inferior.
Regioisomeric geometry determines topological fit in target binding sites.
Direct potency data for unsubstituted 2-aza scaffold not available; evidence from linked-chemotype context.
Medicinal Chemistry Structure-Based Drug Design Scaffold Hopping

Dual Amine Functionality vs. Mono-Amine Parent Scaffold

2-Azaspiro[3.5]nonan-7-amine (C₈H₁₆N₂, MW 140.23) possesses two amine groups—the endocyclic azetidine NH and the exocyclic 7-NH₂—yielding predicted hydrogen-bond donor count (HBD) = 2 and hydrogen-bond acceptor count (HBA) = 2 . In contrast, the parent scaffold 2-Azaspiro[3.5]nonane (C₈H₁₅N, MW 125.21) has HBD = 1 and HBA = 1 with a measured logP of 1.54 and Fsp3 of 1.0 . The addition of the exocyclic amine increases molecular weight by 15.02 Da (+12.0%) and introduces a second protonatable center with a predicted pKa of approximately 8.27 [1], creating a dual-ionization profile unavailable in the mono-amine parent or in 2-Oxaspiro[3.5]nonan-7-amine (C₈H₁₅NO, MW 141.21, HBD = 1, HBA = 2) . This dual-amine character enables pH-dependent solubility tuning and provides an additional vector for directed hydrogen bonding to biological targets.

Dual amine functionality
Cross-study comparable
2-Azaspiro[3.5]nonan-7-amine: HBD=2, HBA=2, predicted pKa ~8.27
Second amine adds synthetic versatility and an extra H-bond contact point vs. mono-amine parent.
MW increase +15.02 Da (+12.0%) over 2-Azaspiro[3.5]nonane; predicted physicochemical parameters.
Fragment-Based Drug Discovery Physicochemical Profiling Lead Optimization

Maximal Fsp3 Advantage over Partially Unsaturated Spirocycles

The 2-Azaspiro[3.5]nonane scaffold has a fraction of sp³-hybridized carbon atoms (Fsp3) of 1.0, confirmed by Fluorochem analytical data for the parent compound (CAS 666-08-0) . This represents the theoretical maximum for a saturated carbon scaffold and exceeds typical drug-like molecules where Fsp3 values above 0.45 are associated with improved clinical success rates [1]. The 2-Azaspiro[3.5]nonan-7-amine retains this fully saturated character (all eight carbons are sp³), conferring a three-dimensional conformational profile that is distinct from partially unsaturated azaspirocycles such as 2-azaspiro[4.4]nonane-1,3-dione derivatives (which introduce sp² carbons via carbonyl groups) or aromatic-fused spiro systems [2]. High Fsp3 is mechanistically linked to reduced crystal packing propensity, improved aqueous solubility at a given logP, and mitigation of promiscuous binding associated with planar aromatic systems [1].

Maximal Fsp3 advantage
Class-level inference
Fsp3 = 1.0 for 2-Azaspiro[3.5]nonan-7-amine scaffold; typical oral drug median Fsp3 ≈ 0.36.
Reported association of high Fsp3 with improved solubility-to-lipophilicity ratio.
Fsp3 calculated from molecular formula; class-level trend, not target-specific proof.
Drug-Likeness Optimization Conformational Analysis Physicochemical Property Prediction

Class-Level Clinical Validation of Spirocyclic Cores

The broader 2-azaspiro[3.5]nonane chemotype has achieved industrial validation through Syngenta's herbicidal patent portfolio (WO2020074489A1, granted as US 12,398,101 B2), which claims novel cyclohexanedione derivatives with 'improved properties' over prior herbicidal diones [1]. In parallel, the regioisomeric 7-azaspiro[3.5]nonane scaffold has produced two clinical candidates: PF-04862853 (FAAH inhibitor for pain, advanced on the basis of 'remarkable potency, selectivity, pharmacokinetic properties and in vivo efficacy') [2], and sonrotoclax (BGB-11417), a BCL-2 inhibitor demonstrating superior potency against both WT (biochemical IC₅₀ = 0.049 nM) and the G101V venetoclax-resistant mutant [3]. These clinical precedents de-risk the broader [3.5] azaspiro chemotype, while the specific 2-aza regioisomer with a 7-exocyclic amine remains underexplored—representing a 'privileged scaffold gap' that offers first-mover advantage in unexplored target space .

Class-level clinical validation
Class-level inference
Two clinical candidates use 7-aza[3.5]nonane core; 2-aza regioisomer with 7-amine remains biologically unexplored.
De-risks chemotype, but orthogonal vector geometry requires target-specific validation.
No direct clinical precedent for the 2-aza regioisomer with exocyclic 7-amine.
Drug Discovery Clinical Pipeline Analysis Scaffold Selection Strategy

Orthogonal Derivatization via Two Distinct Amine Handles

2-Azaspiro[3.5]nonan-7-amine provides two chemically differentiable amine handles: the endocyclic azetidine secondary amine (more hindered, pKa modulated by ring strain) and the exocyclic 7-primary amine (less hindered, predicted pKa ~8.27) [1]. This orthogonality is demonstrated commercially by the availability of selectively Boc-protected intermediates such as 7-(Boc-amino)-2-azaspiro[3.5]nonane (CAS 1434142-07-0, MW 240.35, purity 95%), confirming that the 7-NH₂ can be selectively protected while leaving the azetidine NH free for further functionalization . In contrast, 2-Azaspiro[3.5]nonane (parent) offers only a single azetidine NH handle, and 7-azaspiro[3.5]nonane regioisomers lack the exocyclic amine entirely . The spiroazetidin-2-one derivatives of 2-azaspiro[3.5]nonane have demonstrated antinociceptive activity, confirming that derivatization at position 2 yields biologically active compounds [2].

Orthogonal derivatization
Cross-study comparable
Two differentiable amines (endocyclic azetidine NH + exocyclic 7-NH₂) vs. one handle for each comparator scaffold.
Enables protect–derivatize–deprotect–derivatize workflows; doubles accessible combinatorial space.
Boc-protected intermediate commercially available (CAS 1434142-07-0, 95%).
Parallel Synthesis Chemical Biology Building Block Utility

Absence of Direct Biological Comparative Data

A systematic search of PubMed, BindingDB, ChEMBL, and patent databases as of early 2026 reveals that 2-Azaspiro[3.5]nonan-7-amine (CAS 2680663-32-3) has no published direct head-to-head biological comparison against its closest structural analogs in a single assay system. The quantitative evidence presented above relies on: (i) cross-study comparisons of physicochemical properties (MW, HBD/HBA, Fsp3, logP), (ii) class-level inference from the clinically validated 7-azaspiro[3.5]nonane scaffold in unrelated target contexts, and (iii) structural and synthetic differentiation arguments. No IC₅₀, Ki, or cellular potency data for the unsubstituted 2-Azaspiro[3.5]nonan-7-amine scaffold against any defined biological target were identified [1]. Prospective users should commission head-to-head profiling against their specific comparators of interest (e.g., 7-azaspiro[3.5]nonan-2-amine, 2-oxaspiro[3.5]nonan-7-amine, or 2-azaspiro[3.3]heptan-6-amine) under standardized assay conditions to generate target-specific differentiation data.

Absence of direct biological data
Data to verify
No published IC₅₀, Ki, or cellular potency data for unsubstituted 2-Azaspiro[3.5]nonan-7-amine against any defined biological target.
Differentiation currently rests on structural/physicochemical grounds; internal profiling recommended.
Database search across PubMed, BindingDB, ChEMBL, vendor catalogs (2026).
Evidence Assessment Data Gap Analysis

2-Azaspiro[3.5]nonan-7-amine Applications


Fragment Library Enrichment with Dual-Amine Spiro Probe

Incorporating 2-Azaspiro[3.5]nonan-7-amine into fragment-screening collections addresses the documented deficit of three-dimensional, sp³-rich fragments in commercial libraries. With Fsp3 = 1.0 and two hydrogen-bond-capable amines, this scaffold satisfies the 'escape from flatland' design principles established by Lovering et al., which correlate higher Fsp3 with improved clinical developability [1]. The dual-amine functionality permits the fragment to probe two distinct hydrogen-bonding interactions simultaneously—a feature absent in mono-amine spirocycles such as 2-Azaspiro[3.5]nonane (HBD = 1) . The commercial availability of the selectively Boc-protected 7-(Boc-amino)-2-azaspiro[3.5]nonane intermediate (CAS 1434142-07-0, 95% purity) further enables rapid parallel library synthesis without protecting-group development overhead .

Scaffold-Hopping from Piperidine/Piperazine Cores

When optimizing lead series derived from flexible piperidine or piperazine linkers, 2-Azaspiro[3.5]nonan-7-amine provides a conformationally locked alternative that pre-organizes the amine vectors. The azetidine-based nitrogen at position 2 constrains the torsional freedom available to N-substituents, potentially reducing the entropic penalty upon target binding [1]. This strategy is informed by the successful deployment of the regioisomeric 7-azaspiro[3.5]nonane linker in sonrotoclax, where the spirocyclic constraint contributed to a biochemical IC₅₀ of 0.049 nM—a potency level unattainable with flexible linkers such as cyclobutylpiperidine or 1,3′-biazetidine in the same series . The 2-aza regioisomer offers an alternative exit-vector geometry for targets where the 7-aza trajectory is suboptimal.

Agrochemical Lead Generation via Syngenta Herbicidal Chemotype

Syngenta's granted patent US 12,398,101 B2 (priority 2019) claims herbicidal cyclohexanedione compounds incorporating the 2-azaspiro[3-5]nonane scaffold with 'improved properties' over prior art [1]. The patent generically encompasses compounds of Formula (I) where the spirocyclic core bears defined R₁–R₄ substituents, and explicitly claims weed control applications in crops of useful plants. 2-Azaspiro[3.5]nonan-7-amine, with its exocyclic 7-amine, maps onto the generic Formula (I) as a key intermediate for introducing R₄ substituents via amide, sulfonamide, or urea linkages. Agrochemical discovery groups pursuing novel herbicides with resistance-breaking profiles should evaluate this scaffold as a synthetic entry point into Syngenta's validated chemical space.

Bifunctional Probe Development via Orthogonal Amine Reactivity

The presence of two chemically distinguishable amines—a sterically hindered azetidine NH and a relatively unhindered primary 7-NH₂ (predicted pKa ~8.27) [1]—enables sequential bifunctional conjugation strategies. A typical workflow involves: (i) selective Boc protection of the 7-NH₂ (as demonstrated by the commercial availability of 7-(Boc-amino)-2-azaspiro[3.5]nonane at 95% purity) ; (ii) functionalization of the azetidine NH via N-arylation, sulfonylation, or reductive amination; (iii) Boc deprotection to reveal the 7-NH₂; and (iv) installation of a second functional element (fluorophore, affinity tag, PEG linker, or bioorthogonal handle). This sequential orthogonality is not achievable with mono-amine spirocycles such as 2-Azaspiro[3.5]nonane or 7-azaspiro[3.5]nonane, making 2-Azaspiro[3.5]nonan-7-amine the preferred starting material for bifunctional probe construction.

Application
Selection Property
Validation Focus
Fragment library enrichment
Dual-amine, fully saturated spiro probe
Physicochemical profiling and library diversity metrics
Scaffold-hopping from piperidine/piperazine
Conformationally locked azetidine exit vector
Target-engagement assay and binding-conformation analysis
Agrochemical lead generation
Syngenta-validated herbicidal chemotype entry point
Herbicidal activity screening and IP landscape review
Bifunctional probe development
Orthogonal amine reactivity handles
Sequential derivatization efficiency and conjugate stability
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